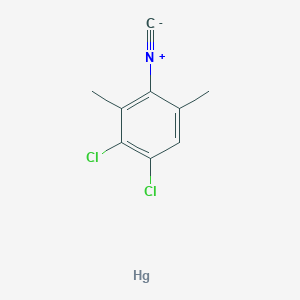
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is a complex organic compound that features a benzene ring substituted with chlorine, isocyano, and dimethyl groups, along with a mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The isocyano group can be introduced through a reaction involving an isocyanide precursor, while the chlorine atoms can be added via chlorination reactions. The mercury atom is usually introduced through a reaction with a mercury-containing reagent under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the isocyano group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups .
科学研究应用
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用机制
The mechanism by which 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms and mercury can also interact with biological molecules, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
1,2-Dichloro-4,5-dimethylbenzene: Lacks the isocyano group and mercury atom, making it less reactive in certain chemical reactions.
1-Isocyano-3,5-dimethylbenzene: Does not contain chlorine atoms or mercury, resulting in different chemical properties and reactivity.
1,2-Dichlorobenzene: A simpler compound without the isocyano and dimethyl groups, used in different applications.
Uniqueness
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
58164-66-2 |
|---|---|
分子式 |
C9H7Cl2HgN |
分子量 |
400.65 g/mol |
IUPAC 名称 |
1,2-dichloro-4-isocyano-3,5-dimethylbenzene;mercury |
InChI |
InChI=1S/C9H7Cl2N.Hg/c1-5-4-7(10)8(11)6(2)9(5)12-3;/h4H,1-2H3; |
InChI 键 |
JSKYOWHPZCFDKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1[N+]#[C-])C)Cl)Cl.[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


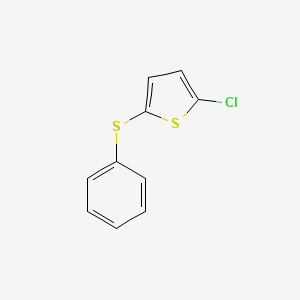
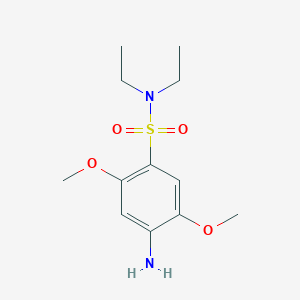

![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
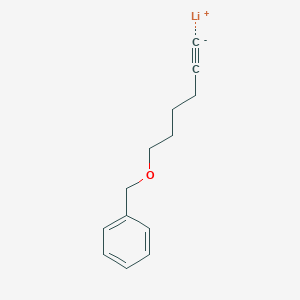
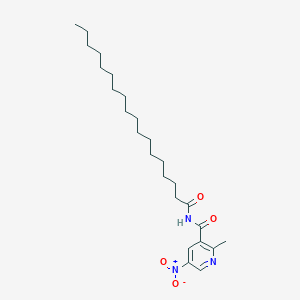
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)


![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)


